molecular formula C12H19NO B042518 3-Ethoxy-N,N-diethylaniline CAS No. 1864-92-2

3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518
CAS No.: 1864-92-2
M. Wt: 193.28 g/mol
InChI Key: ODQSBWZDOSNPAH-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-diethylaniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, characterized by the presence of an ethoxy group at the third position and two ethyl groups attached to the nitrogen atom. This compound is typically a colorless to light yellow liquid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N,N-diethylaniline can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors. For instance, a mixture of 3-ethoxyaniline and diethyl sulfate can be heated under pressure in the presence of a suitable solvent like ethanol. The reaction is maintained at elevated temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

Scientific Research Applications

3-Ethoxy-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N,N-diethylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The ethoxy and diethyl groups influence its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-N,N-diethylaniline is unique due to the presence of both ethoxy and diethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological assays, making it a valuable compound in various applications .

Properties

IUPAC Name

3-ethoxy-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQSBWZDOSNPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062024
Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864-92-2
Record name 3-Ethoxy-N,N-diethylbenzenamine
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Record name N,N-Diethyl-m-phenetidine
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Record name N,N-Diethyl-m-phenetidine
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Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Record name N,N-diethyl-m-phenetidine
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Record name N,N-DIETHYL-M-PHENETIDINE
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Synthesis routes and methods I

Procedure details

A 1 liter reactor is charged with 150 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate. The mixture is stirred for 30 minutes, then 72.7 g of ethyl bromide are added and the autoclave is closed. The reaction mixture is heated first for 3 hours to 115°-129° C. and then for a further 5 hours at 140°-142° C. (pressure: 4 bar). After cooling to c. 25° C. and addition of water, the product is isolated with the organic phase, which is washed with water and concentrated by evaporation, to give 80.67 g (97.2% yield) of 3-diethylaminophenetol with a titre of 94.8%.
Quantity
150 mL
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reactant
Reaction Step One
Quantity
73.1 g
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reactant
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72.7 g
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Synthesis routes and methods II

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate and the mixture is stirred for 30 minutes. Then 72.7 g of ethyl bromide are introduced into the autoclave, which is then closed and heated for 3 hours to 115°-120° C. The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5 bar). The contents of the autoclave are cooled to c. 25° C. and potassium bromide is removed by filtration. After washing with a small amount of methyl isobutyl ketone, the combined filtrates are concentrated by evaporation, to give 75.6 g (91.1% yield) of 3-diethylaminophenetol with a titre of 96.9%.
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
73.1 g
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reactant
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0 (± 1) mol
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Quantity
300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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